N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide
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Overview
Description
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is a complex organic compound featuring a unique combination of thiophene, thiazole, and triazole rings
Mechanism of Action
Target of Action
The primary target of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle.
Mode of Action
This compound: interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal cell cycle and prevents the cell from dividing, which can lead to cell death.
Biochemical Pathways
The inhibition of Top1 by This compound affects the DNA replication and transcription pathways . These pathways are crucial for cell division and growth. By disrupting these pathways, the compound can prevent the proliferation of cells.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of Top1, disruption of DNA replication and transcription, and prevention of cell division . These effects can lead to cell death, particularly in rapidly dividing cells.
Biochemical Analysis
Biochemical Properties
The thiazole ring in N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Cellular Effects
Compounds having thiazolo [3,2- b ] [1,2,4]triazole-6 (5 H)-ones have been reported to exhibit antibacterial and antifungal, anticancer, anti-inflammatory, and analgesic activities .
Molecular Mechanism
Thiazolo [3,2- b ] [1,2,4]triazoles have shown diverse biological activity, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a thiourea derivative with a halogenated ketone to form the thiazole ring.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives under acidic conditions to form the triazole ring.
Attachment of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Amidation: The final step involves the amidation of the ethyl group with butyric acid or its derivatives under dehydrating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, thiazole, and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound’s stability and reactivity make it useful in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share some structural similarities.
Thiazole Derivatives: Thiazole-containing compounds like thiazole-4-carboxylic acid are structurally related.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol exhibit similarities in the triazole ring structure.
Uniqueness
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is unique due to the combination of its three heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-2-4-12(19)15-7-6-10-9-21-14-16-13(17-18(10)14)11-5-3-8-20-11/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALIAJFPPMHZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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